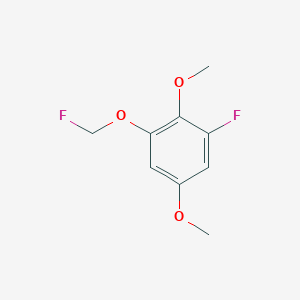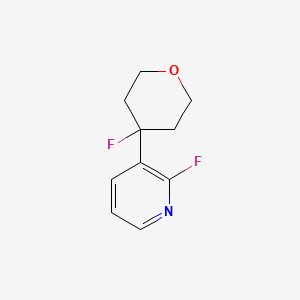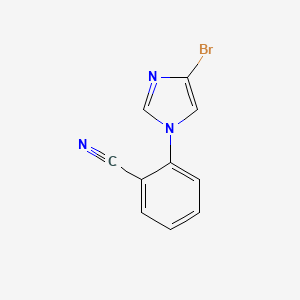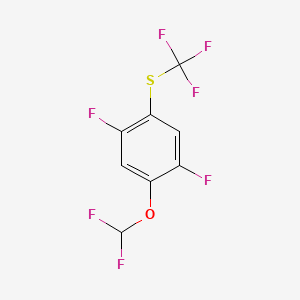
1,4-Dimethoxy-2-fluoro-6-(fluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethoxy-2-fluoro-6-(fluoromethoxy)benzene is an organic compound with the molecular formula C9H10F2O3 and a molecular weight of 204.17 g/mol It is a derivative of benzene, characterized by the presence of two methoxy groups, one fluorine atom, and one fluoromethoxy group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethoxy-2-fluoro-6-(fluoromethoxy)benzene typically involves electrophilic aromatic substitution reactions. The general mechanism for these reactions includes the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate . This intermediate then undergoes deprotonation to yield the substituted benzene ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar electrophilic aromatic substitution reactions, optimized for large-scale production. The reaction conditions, such as temperature, solvent, and catalyst, would be carefully controlled to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dimethoxy-2-fluoro-6-(fluoromethoxy)benzene can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The fluorine atoms can be reduced to form hydrogenated derivatives.
Substitution: The fluorine atoms and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like sodium methoxide (NaOCH3) or bromine (Br2) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield 1,4-dimethoxy-2-fluorobenzaldehyde, while reduction of the fluorine atoms can produce 1,4-dimethoxybenzene.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: Its derivatives could be explored for potential pharmaceutical applications, such as drug development.
Industry: The compound may be used in the production of specialty chemicals or materials with specific properties.
Wirkmechanismus
The mechanism by which 1,4-Dimethoxy-2-fluoro-6-(fluoromethoxy)benzene exerts its effects depends on the specific application. In general, the compound’s chemical structure allows it to participate in various chemical reactions, such as electrophilic aromatic substitution. The molecular targets and pathways involved would vary based on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dimethoxy-2-fluorobenzene: Lacks the fluoromethoxy group, making it less reactive in certain substitution reactions.
1,4-Dimethoxy-2-iodo-6-(fluoromethoxy)benzene: Contains an iodine atom instead of a fluorine atom, which can significantly alter its reactivity and applications.
Uniqueness
1,4-Dimethoxy-2-fluoro-6-(fluoromethoxy)benzene is unique due to the presence of both fluorine and fluoromethoxy groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research applications, particularly in the fields of chemistry and biology.
Eigenschaften
Molekularformel |
C9H10F2O3 |
|---|---|
Molekulargewicht |
204.17 g/mol |
IUPAC-Name |
1-fluoro-3-(fluoromethoxy)-2,5-dimethoxybenzene |
InChI |
InChI=1S/C9H10F2O3/c1-12-6-3-7(11)9(13-2)8(4-6)14-5-10/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
UXVHRNGGAMXUCX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1)F)OC)OCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-(3-fluorophenyl)-5-(5-methylpyridin-3-yl)pyridine-3-carboxamide](/img/structure/B14053376.png)


